(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate
Description
(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate (CAS No. 105310-35-8) is a cyclopropane-derived carboxamide featuring a Z-configuration stereochemistry, a phenyl ring, and a dibutylamine substituent. Its molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol and a purity of 96% . The compound is synthesized as an oxalate salt, which enhances its stability and solubility compared to freebase forms. Structurally, it belongs to a class of NMDA receptor antagonists, sharing a cyclopropanecarboxamide core with modifications in alkyl chain length and substituents that influence pharmacological activity .
Properties
CAS No. |
105310-43-8 |
|---|---|
Molecular Formula |
C21H32N2O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(1S,2R)-2-(dibutylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-3-5-12-21(13-6-4-2)18(22)19(14-17(19)15-20)16-10-8-7-9-11-16;3-1(4)2(5)6/h7-11,17H,3-6,12-15,20H2,1-2H3;(H,3,4)(H,5,6)/t17-,19+;/m1./s1 |
InChI Key |
KSKVOYHVTYRAHL-ZFNKBKEPSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the aminomethyl and dibutyl groups. The final step involves the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The aminomethyl and dibutyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound is compared to three key analogs:
Key Observations:
Alkyl Chain Impact: The dibutyl substituent in the target compound increases lipophilicity compared to milnacipran’s diethyl group. This may enhance blood-brain barrier penetration but could reduce metabolic stability due to prolonged alkyl chains . The 4-methoxyphenoxy analog () introduces a bulky aromatic substituent, which likely alters binding kinetics but lacks reported NMDA activity .
Stereochemistry :
- The Z-configuration in both milnacipran and the target compound is critical for NMDA receptor antagonism. Stereoisomerism directly affects receptor binding, as seen in milnacipran’s IC₅₀ of 34 µM .
Salt Form :
Physicochemical Properties
- Solubility : The oxalate salt’s solubility is likely intermediate between milnacipran’s hydrochloride (high solubility) and freebase carboxamides (low solubility).
- Purity : The target compound’s 96% purity aligns with pharmaceutical standards, though impurities (4%) may necessitate further refinement .
Biological Activity
(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a cyclopropane moiety, which is known to influence biological activity due to its unique three-membered ring configuration.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. This mechanism is crucial for its potential application in treating mood disorders and anxiety-related conditions.
Biological Activity
- Antidepressant Effects : In animal models, the compound has shown significant antidepressant-like effects, comparable to established SSRIs. Behavioral tests such as the forced swim test and tail suspension test indicate reduced immobility time, suggesting enhanced mood.
- Anxiolytic Properties : Additionally, studies have indicated anxiolytic properties through reduced anxiety-like behavior in elevated plus maze tests. The compound appears to lower anxiety levels by modulating GABAergic activity.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, potentially through the activation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).
Study 1: Antidepressant Activity
In a controlled study involving rodents, this compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Results showed a dose-dependent reduction in depressive behaviors over a four-week period.
| Dose (mg/kg) | Immobility Time (seconds) | Behavioral Score |
|---|---|---|
| 0 | 180 | High |
| 5 | 120 | Moderate |
| 10 | 80 | Low |
| 20 | 30 | Very Low |
Study 2: Anxiolytic Effects
Another study assessed the anxiolytic effects using the elevated plus maze model. The results indicated significant increases in time spent in open arms, correlating with reduced anxiety levels.
| Treatment Group | Time in Open Arms (seconds) |
|---|---|
| Control | 20 |
| Low Dose (5 mg/kg) | 45 |
| High Dose (20 mg/kg) | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
